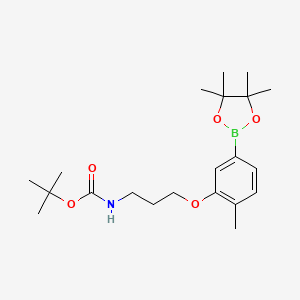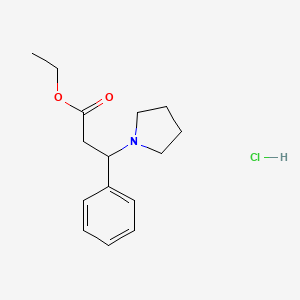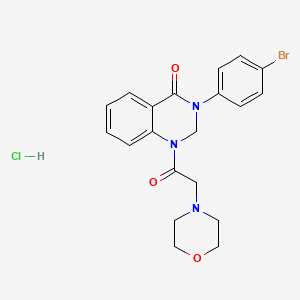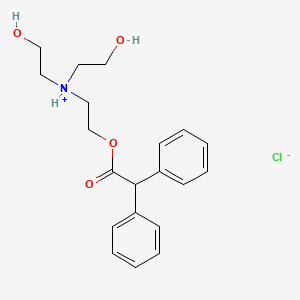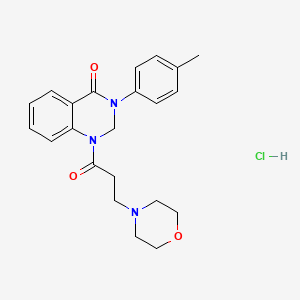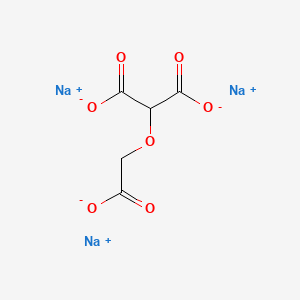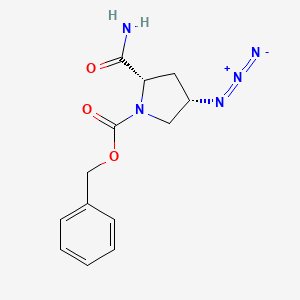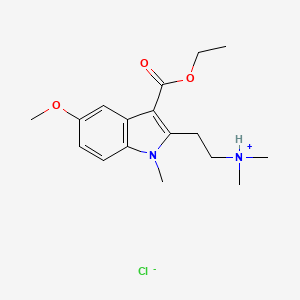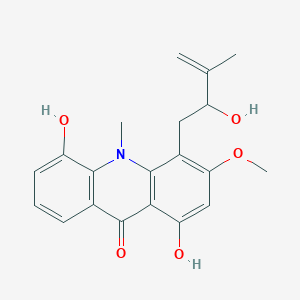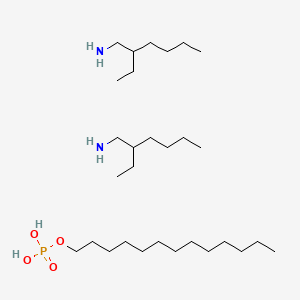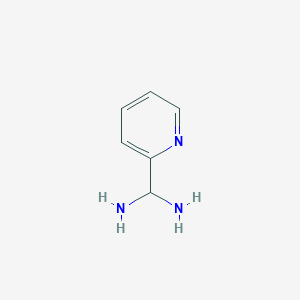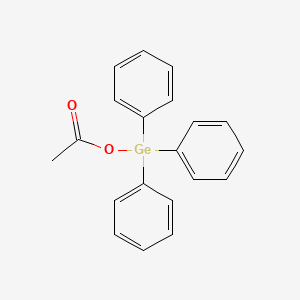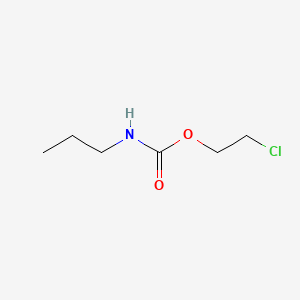
N,N'-Thiobis(acetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N,N’-Thiobis(acetamide) can be achieved through several methods. One common method involves the reaction of acetamide with sulfur dichloride (SCl2) under controlled conditions. The reaction typically proceeds as follows:
-
Reaction with Sulfur Dichloride: : Acetamide is reacted with sulfur dichloride in the presence of a base such as pyridine. The reaction is carried out at a temperature of around 0-5°C to prevent side reactions. The product is then purified through recrystallization .
-
Industrial Production: : Industrial production methods for N,N’-Thiobis(acetamide) involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
N,N’-Thiobis(acetamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The oxidation typically results in the formation of sulfoxides or sulfones .
-
Reduction: : Reduction of N,N’-Thiobis(acetamide) can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction leads to the formation of thiol derivatives .
-
Substitution: : The compound can undergo substitution reactions with various nucleophiles. For example, reaction with alkyl halides can result in the formation of N-alkyl derivatives .
Wissenschaftliche Forschungsanwendungen
-
Chemistry: : In chemistry, it is used as a reagent for the synthesis of other organic compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis .
-
Biology: : The compound has been investigated for its antioxidant properties. Studies have shown that derivatives of N,N’-Thiobis(acetamide) can reduce oxidative stress in biological systems .
-
Medicine: Research has indicated that it can help in reducing oxidative damage in cells, which is beneficial in the treatment of various diseases .
-
Industry: : Industrial applications include its use as a stabilizer in polymer production and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of N,N’-Thiobis(acetamide) involves its ability to interact with reactive oxygen species (ROS) and neutralize them. This antioxidant activity is attributed to the presence of sulfur, which can donate electrons to ROS, thereby reducing their reactivity. The compound also interacts with various molecular targets, including enzymes involved in oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
N,N’-Thiobis(acetamide) can be compared with other similar compounds such as:
-
2,2’-Thiobis[N-(4-nitrophenyl)acetamide]: : This compound has similar antioxidant properties but differs in its chemical structure due to the presence of nitrophenyl groups .
-
2,2’-Thiobis[N-(4-chlorophenyl)acetamide]: : This derivative also exhibits antioxidant activity and is characterized by the presence of chlorophenyl groups .
-
Acetamide Derivatives: : Other acetamide derivatives with different substituents have been studied for their biological activities. These compounds share a common acetamide backbone but differ in their substituent groups, which influence their chemical and biological properties .
N,N’-Thiobis(acetamide) stands out due to its unique sulfur linkage, which imparts distinct chemical reactivity and biological activity compared to other acetamide derivatives.
Eigenschaften
CAS-Nummer |
3618-49-3 |
|---|---|
Molekularformel |
C4H8N2O2S |
Molekulargewicht |
148.19 g/mol |
IUPAC-Name |
N-acetamidosulfanylacetamide |
InChI |
InChI=1S/C4H8N2O2S/c1-3(7)5-9-6-4(2)8/h1-2H3,(H,5,7)(H,6,8) |
InChI-Schlüssel |
FNECJRWVEJAAEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NSNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


